molecular formula C9H18 B13871472 4-Ethyl-4-methylhex-1-ene

4-Ethyl-4-methylhex-1-ene

Cat. No.: B13871472
M. Wt: 126.24 g/mol
InChI Key: ZJKDKMLLZYWMBO-UHFFFAOYSA-N
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Description

4-Ethyl-4-methylhex-1-ene is an organic compound with the molecular formula C9H18. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is used in various chemical reactions and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-4-methylhex-1-ene can be synthesized through various methods. One common approach involves the alkylation of 4-methyl-1-pentene with ethyl bromide in the presence of a strong base like sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products.

Industrial Production Methods

In an industrial setting, this compound can be produced via catalytic dehydrogenation of the corresponding alkane, 4-ethyl-4-methylhexane. This process involves the use of metal catalysts such as platinum or palladium at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4-methylhex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.

    Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium on carbon can yield 4-ethyl-4-methylhexane.

    Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous solution.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine (Br2) or chlorine (Cl2) in an inert solvent like carbon tetrachloride (CCl4).

Major Products Formed

    Oxidation: 4-Ethyl-4-methylhexanol, 4-Ethyl-4-methylhexanal, or 4-Ethyl-4-methylhexanoic acid.

    Reduction: 4-Ethyl-4-methylhexane.

    Substitution: 4-Ethyl-4-methyl-1,2-dibromohexane or 4-Ethyl-4-methyl-1,2-dichlorohexane.

Scientific Research Applications

4-Ethyl-4-methylhex-1-ene is utilized in various scientific research applications:

    Chemistry: It serves as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving the interaction of alkenes with biological macromolecules.

    Medicine: Research into the pharmacological properties of derivatives of this compound is ongoing.

    Industry: It is used in the production of polymers and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-4-methylhex-1-ene in chemical reactions involves the interaction of the π-electrons in the double bond with various reagents. For example, in halogenation reactions, the π-electrons interact with the halogen molecule, leading to the formation of a cyclic halonium ion intermediate, which then undergoes nucleophilic attack to form the final product.

Comparison with Similar Compounds

4-Ethyl-4-methylhex-1-ene can be compared with other similar alkenes such as:

    4-Methyl-1-hexene: Similar in structure but lacks the ethyl group at the fourth position.

    2-Ethyl-4-methyl-1-hexene: Similar but with the ethyl group at the second position.

    1-Hexene: A simpler alkene with no additional substituents.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions.

Properties

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

4-ethyl-4-methylhex-1-ene

InChI

InChI=1S/C9H18/c1-5-8-9(4,6-2)7-3/h5H,1,6-8H2,2-4H3

InChI Key

ZJKDKMLLZYWMBO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)CC=C

Origin of Product

United States

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